2-(2-Bromobenzoyl)-4-methylpyridine
Overview
Description
2-(2-Bromobenzoyl)-4-methylpyridine is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom attached to a benzoyl group, which is further connected to a pyridine ring substituted with a methyl group
Mechanism of Action
Target of Action
The primary target of 2-(2-Bromobenzoyl)-4-methylpyridine is Janus Kinase 2 (JAK2) . JAK2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction from cytokine receptors to regulate immune responses and hematopoiesis .
Mode of Action
This compound specifically targets JAK2 and inhibits its downstream signaling pathway . By binding to JAK2, it prevents the phosphorylation of JAK2 at Tyr1007/1008, which is a critical step for the activation of JAK2 . This inhibition disrupts the JAK2/STAT3 signaling pathway, leading to the induction of cell death .
Biochemical Pathways
The inhibition of JAK2 by this compound affects the JAK2/STAT3 signaling pathway . This pathway is involved in cell survival, proliferation, and differentiation. The disruption of this pathway leads to the modulation of Akt/Src survival signal and altered expression of interwoven apoptotic genes .
Result of Action
The result of the action of this compound is the induction of apoptosis, or programmed cell death . By inhibiting the JAK2/STAT3 signaling pathway, it disrupts cell survival signals and promotes the expression of pro-apoptotic genes . This leads to the death of cancer cells, thereby exerting its anti-neoplastic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromobenzoyl)-4-methylpyridine typically involves the bromination of 2-benzoyl-4-methylpyridine. One common method includes the reaction of 2-benzoyl-4-methylpyridine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Scientific Research Applications
2-(2-Bromobenzoyl)-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorobenzoyl)-4-methylpyridine
- 2-(2-Fluorobenzoyl)-4-methylpyridine
- 2-(2-Iodobenzoyl)-4-methylpyridine
Uniqueness
2-(2-Bromobenzoyl)-4-methylpyridine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
(2-bromophenyl)-(4-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-6-7-15-12(8-9)13(16)10-4-2-3-5-11(10)14/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXWVMISCJOWOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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